REACTION_CXSMILES
|
OO.Cl.[Cl-].[Mg+2].[Cl-].ClC1C(=O)C(Cl)=C(Cl)C(=O)C=1.[Cl:18][C:19]1[C:24]([OH:25])=[C:23]([Cl:26])[C:22]([Cl:27])=[C:21]([OH:28])[C:20]=1[Cl:29]>>[C:19]1([Cl:18])[C:24](=[O:25])[C:23]([Cl:26])=[C:22]([Cl:27])[C:21](=[O:28])[C:20]=1[Cl:29] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1)=O)Cl)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1O)Cl)Cl)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cannot be maintained because of the
|
Type
|
TEMPERATURE
|
Details
|
high heat of reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |